molecular formula C6H7N3 B5588525 nicotinaldehyde hydrazone

nicotinaldehyde hydrazone

Cat. No. B5588525
M. Wt: 121.14 g/mol
InChI Key: GYQXSCHKZRKFQU-WEVVVXLNSA-N
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Description

Nicotinaldehyde hydrazone compounds belong to a broader class of aroylhydrazones, which are synthesized from hydrazides such as nicotinic acid hydrazide. These compounds are studied for their structural, spectroscopic, and potential applications in various fields, excluding pharmacological aspects related to drug use and side effects (Galić et al., 2001).

Synthesis Analysis

The synthesis of nicotinaldehyde hydrazone derivatives involves the reaction of nicotinic acid hydrazide with various aldehydes to form a series of compounds characterized by NMR, IR, and UV/Vis spectral data. For example, 2-hydroxyacetophenone nicotinic acid hydrazone has been synthesized, showcasing the methodology and spectral study, emphasizing the synthesis process's complexity and precision (Sreeja et al., 2003).

Molecular Structure Analysis

The molecular structure of nicotinaldehyde hydrazone compounds is determined using techniques like X-ray diffraction, revealing their crystalline form and molecular geometry. These studies provide insights into the compounds' structural characteristics, such as the quasi co-planarity in the molecular skeleton and the localization of double bonds in the C=N–N–C=O configuration (Sreeja et al., 2003).

Chemical Reactions and Properties

Nicotinaldehyde hydrazones undergo various chemical reactions, including interactions with transition metals. These reactions are essential for understanding the compound's reactivity and potential applications in catalysis, materials science, and more. For instance, the interaction of isonitrosoacetophenone nicotinoyl hydrazone with transition metals like Co(II), Ni(II), Cu(II), and Zn(II) elucidates the metal–ligand interaction strength, showcasing the compound's chemical properties (Zülfikaroğlu et al., 2018).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline form, are determined through experimental studies, providing essential information for handling and application of these compounds. For example, the crystalline and solubility characteristics of 2-benzoylpyridine nicotinoyl hydrazone have been reported, contributing to the understanding of its physical behavior (Kuriakose et al., 2007).

Scientific Research Applications

1. Biotechnological Applications

Nicotinaldehyde hydrazone derivatives have been studied in biotechnological applications, particularly in the context of enzyme nitrile hydratase (NHase). NHase catalyzes the hydration of nitriles to amides and has been used industrially for the production of compounds like acrylamide and nicotinamide. Recent studies have focused on the detailed analysis of NHase, including its photoactivation mechanism, ligand structures, and enzymatic induction processes. These insights have led to the development of new biotechnological applications for NHase, such as biotransformation and bioremediation (Kobayashi & Shimizu, 1998).

2. Anticancer Potential

Research has shown that nicotinaldehyde hydrazone derivatives, specifically those synthesized with monosaccharides, exhibit weak anticancer activity against various cancer cell lines. These compounds were synthesized through acid-catalyzed condensation of N-(4-(hydrazinecarbonyl) phenyl) nicotinamide with monosaccharides, suggesting their potential in cancer treatment research (Sebaiy, 2020).

3. Supramolecular Chemistry

Nicotinaldehyde hydrazone plays a significant role in supramolecular chemistry. It is used in molecular switches, metallo-assemblies, and sensors due to its unique structural properties and ease of synthesis. The versatility of hydrazones, including nicotinaldehyde hydrazone, is evident in their applications ranging from detecting metal cations and anions to controlling the properties of self-assembled systems (Su & Aprahamian, 2014).

4. Biomedical Applications

In the biomedical field, hydrazones, including nicotinaldehyde hydrazones, are investigated for drug delivery enhancements. Their ability to facilitate site-specific drug release, such as in tumor tissues or thrombosis, makes them valuable. Research is focused on optimizing their properties for clinical applications in anti-inflammatory, anticancer, and as chelating agents (Wahbeh & Milkowski, 2019).

5. Optoelectronic Devices

Hole-transporting hydrazones, a group that includes nicotinaldehyde hydrazones, are extensively used in optoelectronic devices. Studies have explored their synthesis, thermal and charge transport properties, and the relationship between their molecular structures and properties. This research is pivotal for the development of organic electroactive materials used in various electronic applications (Lygaitis, Getautis, & Gražulevičius, 2008).

Mechanism of Action

The mechanism of action of hydrazones involves the formation of a hydrazone anion through the deprotonation of a weakly acidic N-H bond . The hydrazone anion has a resonance structure that places a double bond between the nitrogens and a negative charge on carbon .

Safety and Hazards

Hydrazines, including nicotinaldehyde hydrazone, are highly reactive and can easily catch fire . Workers may be harmed from exposure to hydrazine. The level of harm depends upon the dose, duration, and work being done .

Future Directions

Research on nicotinaldehyde hydrazone and related compounds is ongoing, with a focus on their potential applications in medicinal chemistry . For instance, hydrazones have been found to have a broad spectrum of biological activities, and there is interest in developing methodologies for their synthesis . Additionally, the identification of nicotinaldehyde as a novel precursor that can be used for NAD biosynthesis by human leukemia cells suggests potential strategies to enhance its therapeutic effect .

properties

IUPAC Name

(E)-pyridin-3-ylmethylidenehydrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3/c7-9-5-6-2-1-3-8-4-6/h1-5H,7H2/b9-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYQXSCHKZRKFQU-WEVVVXLNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C=NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CN=C1)/C=N/N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

121.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(E)-hydrazinylidenemethyl]pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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